[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid
Description
Properties
Molecular Formula |
C7H10BFN2O2 |
|---|---|
Molecular Weight |
183.98 g/mol |
IUPAC Name |
[6-(dimethylamino)-5-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BFN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4,12-13H,1-2H3 |
InChI Key |
WDUHUWJTEXJZHP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N(C)C)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(dimethylamino)-5-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Boronic acid derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of these compounds.
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the boronic acid with an aryl or vinyl halide, forming a new carbon-carbon bond. The dimethylamino group can act as an electron-donating group, enhancing the reactivity of the pyridine ring.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Key Observations :
- The dimethylamino group in the target compound enhances electron density at the pyridine ring, accelerating Suzuki-Miyaura reactions compared to chloro- or methoxy-substituted analogs .
- The 5-fluoro substituent improves metabolic stability in drug candidates compared to non-fluorinated analogs .
Biological Activity
[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in drug discovery and development due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a fluorinated pyridine ring, contributing to its interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins involved in critical pathways such as lipid metabolism, cancer cell proliferation, and antimicrobial activity. The boronic acid moiety can form reversible covalent bonds with diols in glycoproteins, affecting their function and stability.
Biological Activity Overview
- Enzyme Inhibition : Studies have shown that boronic acids can inhibit serine proteases, which are crucial in various physiological processes. For example, compounds similar to this compound have demonstrated inhibitory effects on enzymes like TEM-1 and AmpC from Enterobacter cloacae P99, indicating broad-spectrum antibacterial activity .
- Anticancer Properties : This compound has also been evaluated for its cytotoxic effects against different cancer cell lines. Research indicates that boronic acids can act as proteasome inhibitors, leading to apoptosis in cancer cells. For instance, derivatives of boronic acids have shown selective cytotoxicity against chronic lymphocytic leukemia (CLL) cells while sparing normal cells .
- Antimicrobial Activity : The compound has exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:
- Fluorination : The introduction of fluorine atoms has been shown to enhance the potency of related compounds due to increased electron-withdrawing effects, which stabilize the active conformations of the molecule .
- Dimethylamino Group : This group significantly contributes to the compound's solubility and interaction with biological targets, enhancing its overall pharmacological profile .
Case Studies
- Inhibition of Lipid Biosynthesis : A study demonstrated that a related boronic acid compound effectively inhibited SREBP target gene expression, leading to decreased lipid biosynthesis in cultured cells. This suggests potential applications in treating metabolic disorders related to lipid homeostasis .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that compounds derived from boronic acids exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity. Notably, these compounds induced apoptosis through mechanisms involving PARP cleavage and altered expression of apoptosis regulators .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| BF102 | TEM-1 | 0.209 | Broad-spectrum inhibitor |
| BF175 | SREBP | 0.061 | Lipid biosynthesis |
| CLL Derivative | CLL cells | 15–20 | Cytotoxic |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
